molecular formula C20H11ClF4N4O4 B4299262 2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No. B4299262
M. Wt: 482.8 g/mol
InChI Key: YVSKHDPGKFTSMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic transformations, often targeting specific biological activities. For example, a study focused on the structure-activity relationship of carboxamide inhibitors, highlighting the importance of specific substituents for biological activity. Compounds with modifications at the pyrimidine ring show varying degrees of cell-based activity and gastrointestinal permeability, underscoring the delicate balance between structural modifications and biological outcomes (Palanki et al., 2000).

Molecular Structure Analysis

The crystal structure of closely related compounds has been elucidated through single-crystal X-ray diffraction, revealing insights into the molecular geometry and intermolecular interactions. For instance, the crystal structure of 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one was determined, showing nearly coplanar fused rings and highlighting the significance of weak intermolecular C–H···O hydrogen bond and π-π interactions in stabilizing the crystal packing (Hu et al., 2011).

Chemical Reactions and Properties

Research into the chemical reactions of related compounds demonstrates the synthetic versatility and reactivity of pyrimidine derivatives. The synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts involves acylation, hydrolysis, and cyclocondensation reactions, showcasing the compound's potential for generating diverse molecular scaffolds (Tolkunov et al., 2013).

Physical Properties Analysis

The synthesis and analysis of related pyrazolo[1,5-a]pyrimidine derivatives, which include discussions on their synthesis, crystal structure, and inhibition on the proliferation of some cancer cell lines, offer insights into the compound's physical properties. These studies emphasize the importance of specific structural features for the compound's physical stability and biological efficacy (Liu et al., 2016).

Chemical Properties Analysis

The chemical properties of such compounds are closely tied to their structure and potential biological activities. Studies like the synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives highlight the compound's antiviral activity, demonstrating the impact of chemical modifications on biological outcomes (Balaraman et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. For instance, indole derivatives are known to affect various pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

It is known that the presence of halogen atoms such as chlorine and fluorine in a compound can influence its pharmacokinetic properties . For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mtb .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF4N4O4/c21-12-4-2-1-3-11(12)15(30)28-19(20(23,24)25)13-14(26-17(19)32)29(18(33)27-16(13)31)10-7-5-9(22)6-8-10/h1-8H,(H,26,32)(H,28,30)(H,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSKHDPGKFTSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Reactant of Route 2
2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Reactant of Route 5
2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

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